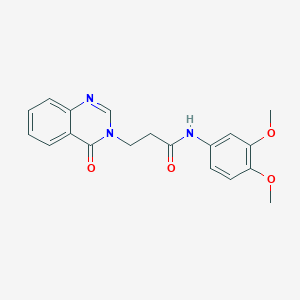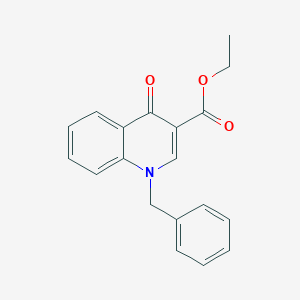![molecular formula C14H14N2O2 B508416 4-メチル-3-[(ピリジン-2-イルメチル)-アミノ]-安息香酸 CAS No. 878714-45-5](/img/structure/B508416.png)
4-メチル-3-[(ピリジン-2-イルメチル)-アミノ]-安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C14H14N2O2. This compound is characterized by a benzoic acid core substituted with a methyl group and a pyridin-2-ylmethyl-amino group. It is a versatile molecule used in various scientific research fields due to its unique chemical properties.
科学的研究の応用
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group is reacted with pyridin-2-ylmethyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
作用機序
The mechanism of action of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
- 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
- 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid derivatives
Uniqueness
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-methyl-3-(pyridin-2-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-6-11(14(17)18)8-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDLJUAQYBFOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)
![2,2-dimethyl-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B508344.png)

![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)
![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
![8-Phenyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B508417.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)
![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B508446.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508453.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate](/img/structure/B508458.png)
